![molecular formula C6H10N2S B2956427 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol CAS No. 1247489-33-3](/img/structure/B2956427.png)
2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol
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Overview
Description
“2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol” is a chemical compound with the molecular formula C6H10N2S and a molecular weight of 142.22 . It contains an imidazole ring, which is a five-membered heterocycle with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol” involves an imidazole ring substituted with a methyl group and a thiol group . The imidazole ring is a key component of many functional molecules .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol” are not detailed in the literature, imidazole derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Thermodynamic and Electrochemical Properties
Research into the electrochemical and thermodynamic properties of imidazole-2-thiols, including compounds structurally related to 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol, has provided insights into their oxidation and reduction potentials, as well as their pKa values under varying conditions. The study by Po et al. (1991) highlights the influence of substituents on the electrochemical behavior of these compounds, which is essential for understanding their reactivity and potential applications in electrochemistry and materials science (H. N. Po et al., 1991).
Catalysis
Imidazole-2-thiols serve as effective ligands in catalytic processes. For example, Grasa et al. (2002, 2003) demonstrated the role of N-heterocyclic carbenes, derived from imidazole-2-thiols, in mediating transesterification and acylation reactions. These findings underscore the utility of such compounds in facilitating organic transformations, showcasing their versatility as catalysts in synthetic organic chemistry (G. Grasa et al., 2002); (G. Grasa et al., 2003).
Corrosion Inhibition
The modification and substitution on the imidazole ring, akin to 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol, have been explored for corrosion inhibition properties. Ammal et al. (2018) investigated derivatives for their effectiveness in protecting mild steel against corrosion in acidic environments. Such studies reveal the potential of imidazole-2-thiols in developing new corrosion inhibitors for industrial applications (P. Ammal et al., 2018).
Synthesis of Heterocyclic Compounds
The reactivity of imidazole-2-thiols with various substrates for the synthesis of heterocyclic compounds has been extensively studied. Cao et al. (2014) highlighted a method for constructing imidazo[1,2-a]pyridines, demonstrating the flexibility of imidazole-2-thiols in forming diverse bonds (C-N, C-O, and C-S) under metal-free conditions. Such synthetic strategies expand the toolbox for creating complex molecules with potential pharmaceutical and material science applications (H. Cao et al., 2014).
Future Directions
The future directions in the study of “2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications . The development of new drugs and functional materials often involves the study of such heterocyclic compounds .
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYJIWLQMTYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol |
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